- Palladium-catalyzed cyclocarbonylation reactions in dimethyl carbonate, an eco-friendly solvent and ring-opening reagent, Applied Organometallic Chemistry, 2003, 17(11), 835-839
Cas no 3041-17-6 (4,5-dihydro-3H-1-benzoxepin-2-one)
4,5-dihydro-3H-1-benzoxepin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-Benzoxepin-2(3H)-one, 4,5-dihydro-
- 4,5-dihydro-3H-1-benzoxepin-2-one
- 2,3,4,5-tetrahydrobenz<b>oxepin-2-one
- 4,5-Dihydrobenzo[b]oxepin-2(3H)-one
- EN300-325809
- DS-19998
- WTCFSVGBFPOLBA-UHFFFAOYSA-N
- CS-0160923
- AKOS025142152
- DTXSID50450374
- 4,5-dihydro-3H-benzo[b]oxepin-2-one
- SCHEMBL1373983
- 2,3,4,5-tetrahydro-1-benzoxepin-2-one
- MFCD18450485
- D83922
- 3041-17-6
-
- MDL: MFCD18450485
- Inchi: 1S/C10H10O2/c11-10-7-3-5-8-4-1-2-6-9(8)12-10/h1-2,4,6H,3,5,7H2
- InChI Key: WTCFSVGBFPOLBA-UHFFFAOYSA-N
- SMILES: O1C(CCCC2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 162.06800
- Monoisotopic Mass: 162.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.30000
- LogP: 1.92830
4,5-dihydro-3H-1-benzoxepin-2-one Customs Data
- HS CODE:2932209090
- Customs Data:
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,5-dihydro-3H-1-benzoxepin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33845-250mg |
4,5-Dihydrobenzo[b]oxepin-2(3H)-one |
3041-17-6 | 95% | 250mg |
¥523.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33845-1g |
4,5-Dihydrobenzo[b]oxepin-2(3H)-one |
3041-17-6 | 95% | 1g |
¥1045.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33845-5g |
4,5-Dihydrobenzo[b]oxepin-2(3H)-one |
3041-17-6 | 95% | 5g |
¥3136.0 | 2024-07-18 | |
| TRC | D456398-10mg |
4,5-dihydro-3H-1-benzoxepin-2-one |
3041-17-6 | 10mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D456398-50mg |
4,5-dihydro-3H-1-benzoxepin-2-one |
3041-17-6 | 50mg |
$ 230.00 | 2022-06-05 | ||
| TRC | D456398-100mg |
4,5-dihydro-3H-1-benzoxepin-2-one |
3041-17-6 | 100mg |
$ 340.00 | 2022-06-05 | ||
| Chemenu | CM252059-5g |
4,5-Dihydrobenzo[b]oxepin-2(3H)-one |
3041-17-6 | 95% | 5g |
$421 | 2021-06-17 | |
| Chemenu | CM252059-10g |
4,5-Dihydrobenzo[b]oxepin-2(3H)-one |
3041-17-6 | 95% | 10g |
$608 | 2021-06-17 | |
| Alichem | A019092838-5g |
4,5-Dihydrobenzo[b]oxepin-2(3H)-one |
3041-17-6 | 95% | 5g |
$663.30 | 2023-09-02 | |
| Alichem | A019092838-10g |
4,5-Dihydrobenzo[b]oxepin-2(3H)-one |
3041-17-6 | 95% | 10g |
$897.13 | 2023-09-02 |
4,5-dihydro-3H-1-benzoxepin-2-one Production Method
Production Method 1
4,5-dihydro-3H-1-benzoxepin-2-one Raw materials
4,5-dihydro-3H-1-benzoxepin-2-one Preparation Products
4,5-dihydro-3H-1-benzoxepin-2-one Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 4,5-dihydro-3H-1-benzoxepin-2-one
Recent Advances in the Study of 4,5-dihydro-3H-1-benzoxepin-2-one (CAS: 3041-17-6) in Chemical Biology and Pharmaceutical Research
The compound 4,5-dihydro-3H-1-benzoxepin-2-one (CAS: 3041-17-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic scaffold, characterized by a benzoxepin core, has been explored for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in preclinical models.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 4,5-dihydro-3H-1-benzoxepin-2-one as a modulator of inflammatory pathways. The researchers demonstrated that this compound selectively inhibits key enzymes involved in the production of pro-inflammatory cytokines, such as COX-2 and 5-LOX. The study utilized a combination of molecular docking simulations and in vitro assays to validate the compound's binding affinity and inhibitory effects. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents with reduced side effects compared to traditional NSAIDs.
In the realm of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 4,5-dihydro-3H-1-benzoxepin-2-one exhibited potent activity against multidrug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit efflux pump mechanisms. Notably, the lead compound (CAS: 3041-17-6) showed a favorable toxicity profile in mammalian cell lines, highlighting its potential for further development as an antimicrobial agent.
Recent synthetic chemistry advancements have also improved the accessibility of 4,5-dihydro-3H-1-benzoxepin-2-one derivatives. A 2024 Nature Communications paper described a novel catalytic asymmetric synthesis method that enables the efficient production of enantiomerically pure forms of the compound. This breakthrough is particularly significant for pharmaceutical applications, as it allows for the systematic exploration of structure-activity relationships and the development of more potent and selective drug candidates.
Ongoing preclinical studies are evaluating the anticancer potential of 4,5-dihydro-3H-1-benzoxepin-2-one derivatives. Preliminary results presented at the 2024 American Association for Cancer Research annual meeting demonstrated that certain analogs induce apoptosis in cancer cells through modulation of the PI3K/AKT/mTOR pathway while showing minimal toxicity to normal cells. These findings position the benzoxepin scaffold as a promising starting point for developing targeted cancer therapies.
As research progresses, the pharmaceutical industry has shown increasing interest in 4,5-dihydro-3H-1-benzoxepin-2-one (CAS: 3041-17-6) and its derivatives. Several biotech companies have initiated patent filings covering novel compositions and therapeutic uses of this compound class. The coming years are expected to see continued exploration of this scaffold's potential, with particular focus on optimizing pharmacokinetic properties and conducting rigorous safety evaluations to advance promising candidates into clinical trials.
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